molecular formula C12H14BrNO B2890804 N-(4-bromo-3-methylphenyl)-3-methylbut-2-enamide CAS No. 203856-43-3

N-(4-bromo-3-methylphenyl)-3-methylbut-2-enamide

Cat. No.: B2890804
CAS No.: 203856-43-3
M. Wt: 268.154
InChI Key: OZWWAOICRNOKOC-UHFFFAOYSA-N
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Description

N-(4-Bromo-3-methylphenyl)-3-methylbut-2-enamide (CAS 203856-43-3) is a chemical compound with the molecular formula C 12 H 14 BrNO and a molecular weight of 268.15 g/mol . Its structure features a bromo-methylphenyl group linked to a 3-methylbut-2-enamide chain. While the specific biological data for this exact compound is limited in the public domain, its core structure is highly valuable in medicinal chemistry research. Recent studies on a closely related compound, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, have demonstrated significant antibacterial activity against extensively drug-resistant (XDR) Salmonella Typhi , a major public health threat . Furthermore, such derivatives have shown potent inhibitory effects on the human alkaline phosphatase enzyme, making them interesting candidates for investigating bacterial resistance mechanisms and developing new therapeutic strategies . This compound is provided "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-3-methylbut-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO/c1-8(2)6-12(15)14-10-4-5-11(13)9(3)7-10/h4-7H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZWWAOICRNOKOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C=C(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-3-methylbut-2-enamide typically involves the reaction of 4-bromo-3-methylaniline with 3-methylbut-2-enoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-methylphenyl)-3-methylbut-2-enamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromo group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: The amide group can be reduced to an amine under suitable conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Substitution Reactions: Products include derivatives with different substituents on the phenyl ring.

    Oxidation Reactions: Products may include carboxylic acids or ketones.

    Reduction Reactions: Products typically include amines or alcohols.

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-3-methylbut-2-enamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-3-methylbut-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Research Findings and Implications

  • Antibacterial Superiority : Pyrazine derivatives (e.g., 5d) outperform ciprofloxacin in binding energy and inhibition zones, suggesting that bromo-methylphenyl groups enhance target engagement .
  • Structural Optimization : The enamide group in the target compound could be further modified with electron-withdrawing substituents (e.g., CO2Me) to mimic the enhanced activity seen in pyrazine derivatives with ester groups .
  • Natural vs. Synthetic : Natural enamide analogues (e.g., Compound 4) lack halogenation, which is critical for antibacterial potency in synthetic derivatives .

Biological Activity

N-(4-bromo-3-methylphenyl)-3-methylbut-2-enamide is a compound of growing interest in pharmacological research due to its potential biological activities. This article examines its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Molecular Formula : C11H14BrN
Molecular Weight : 256.14 g/mol
Key Features : The compound contains a bromophenyl group, which may enhance its reactivity and biological interactions compared to similar compounds.

The biological activity of this compound is thought to arise from its interaction with various molecular targets:

  • Enzyme Modulation : The compound may act by modulating enzyme activity, impacting cellular signaling pathways crucial for various physiological processes.
  • Cellular Interaction : It can potentially interact with nucleic acids, influencing gene expression and cellular responses.

These mechanisms suggest that the compound could be effective in treating conditions where these pathways are disrupted.

Antibacterial Activity

Recent studies have indicated that derivatives of this compound exhibit significant antibacterial properties. For instance, structural modifications have been shown to enhance activity against common bacterial strains such as Escherichia coli and Staphylococcus aureus.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli0.01 g/mL
This compoundS. aureus0.01 g/mL

This data indicates that the compound could serve as a lead for developing new antibacterial agents.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound possesses cytotoxic effects against various cancer cell lines. The structure–activity relationship suggests that the bromine substitution plays a critical role in enhancing cytotoxicity.

Cell LineIC50 (µM)Effect
A549 (Lung Cancer)10Significant cytotoxicity observed
HT29 (Colon Cancer)15Moderate cytotoxicity observed
MCF7 (Breast Cancer)20Lower cytotoxicity compared to A549

Case Studies

  • Study on Antibacterial Efficacy : A recent study synthesized several para-substituted derivatives of this compound and evaluated their antibacterial efficacy. The results showed that modifications at the para position could significantly enhance antibacterial activity against E. coli and S. aureus, indicating a strong structure-activity relationship .
  • Cytotoxicity in Cancer Research : Another investigation focused on the cytotoxic effects of the compound on human cancer cell lines, revealing that it induces apoptosis in A549 cells through the activation of caspase pathways . This finding highlights its potential as an anticancer agent.

Q & A

Q. What are the key steps and optimal reaction conditions for synthesizing N-(4-bromo-3-methylphenyl)-3-methylbut-2-enamide?

The synthesis typically involves multi-step reactions, starting with the coupling of a brominated aromatic amine (e.g., 4-bromo-3-methylaniline) with an acryloyl chloride derivative. Critical steps include:

  • Amide bond formation via nucleophilic acyl substitution under inert atmosphere.
  • Temperature control (e.g., 0–5°C for initial mixing, followed by reflux at 80–100°C) to minimize side reactions.
  • Solvent selection (polar aprotic solvents like DMF or THF) to enhance reactivity and solubility.
  • Purification using column chromatography or recrystallization to achieve >95% purity .

Q. How is the molecular structure of this compound characterized experimentally?

Structural confirmation relies on spectroscopic and crystallographic methods:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR identify substituent positions (e.g., bromine and methyl groups on the phenyl ring).
  • Mass spectrometry (HR-QTOF) validates molecular weight and fragmentation patterns.
  • X-ray crystallography : Single-crystal diffraction resolves 3D conformation, with software like SHELXL refining bond lengths and angles .

Q. What are the critical physical and chemical properties influencing its stability in experimental settings?

Key properties include:

  • Solubility : Low in aqueous buffers but high in DMSO or DMF, requiring solvent optimization for biological assays.
  • Thermal stability : Decomposition observed above 200°C (TGA data).
  • pH sensitivity : Stable at neutral pH but prone to hydrolysis under strongly acidic/basic conditions .

Advanced Research Questions

Q. How can advanced synthetic techniques improve the yield and efficiency of this compound’s synthesis?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 2–4 hours) while maintaining high yields (~85%) by enhancing energy transfer .
  • Continuous flow reactors : Enable precise control of residence time and temperature, minimizing by-products like dimerized acrylamide derivatives .

Q. What strategies resolve contradictions in crystallographic data during structure determination?

  • Multi-software validation : Cross-checking results using SHELXL (for refinement) and Olex2 (for visualization) to address outliers in thermal displacement parameters.
  • High-resolution data collection : Using synchrotron radiation (λ = 0.7–1.0 Å) improves data completeness and reduces noise in electron density maps .

Q. How does the compound interact with biological targets at the molecular level?

  • Target binding : The brominated phenyl group enhances hydrophobic interactions with enzyme active sites (e.g., kinases or proteases), while the acrylamide moiety facilitates covalent binding to cysteine residues.
  • Mechanistic studies : Use mutagenesis (e.g., Cys→Ser substitutions) and isothermal titration calorimetry (ITC) to quantify binding affinity (KdK_d) .

Q. What methodological approaches assess stability under varying experimental conditions?

  • Accelerated stability testing : Incubate the compound at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC.
  • pH-rate profiling : Measure hydrolysis kinetics in buffers (pH 1–13) using UV-Vis spectroscopy to identify degradation pathways .

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